![molecular formula C10H16ClN B2761124 3-(2-Methylphenyl)propan-1-amine hydrochloride CAS No. 104175-61-3](/img/structure/B2761124.png)
3-(2-Methylphenyl)propan-1-amine hydrochloride
Overview
Description
3-(2-Methylphenyl)propan-1-amine hydrochloride is an organic compound with the molecular formula C10H16ClN. It is a derivative of phenethylamine and is structurally related to other compounds with stimulant properties. This compound is often used in scientific research and has various applications in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Similar compounds often interact with neurotransmitter systems, particularly the monoaminergic system, which includes dopamine, norepinephrine, and serotonin .
Mode of Action
It’s plausible that it may interact with its targets by binding to specific receptors or transporters, thereby modulating the function of these proteins and influencing neurotransmitter levels .
Biochemical Pathways
Based on its potential interaction with the monoaminergic system, it could influence pathways related to neurotransmitter synthesis, release, reuptake, and degradation .
Result of Action
If it does interact with the monoaminergic system, it could potentially influence neuronal signaling and synaptic plasticity, which could have downstream effects on mood, cognition, and behavior .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-(2-Methylphenyl)propan-1-amine hydrochloride . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylphenyl)propan-1-amine hydrochloride typically involves the reaction of 2-methylbenzyl chloride with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a solvent such as ethanol or methanol, and the product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as catalytic hydrogenation or the use of specialized reactors to ensure high yield and purity. The process is optimized for large-scale production, with careful control of reaction parameters to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylphenyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amines.
Scientific Research Applications
Stimulant Properties
3-MMC exhibits stimulant effects similar to other compounds in the cathinone class. Research indicates that it acts as a potent reuptake inhibitor for neurotransmitters such as dopamine, norepinephrine, and serotonin. This mechanism suggests potential applications in treating conditions like depression and attention deficit hyperactivity disorder (ADHD) due to its ability to enhance mood and increase focus.
Neuropharmacology
Studies have shown that 3-MMC can induce locomotor activity in animal models, indicating its potential as a research tool for understanding stimulant-induced behaviors and neurochemical pathways. For instance, it has been documented to increase activity levels in rodent models, which can be used to study the effects of stimulants on the central nervous system (CNS) .
Potential Therapeutic Uses
While primarily recognized for its recreational use, the pharmacological profile of 3-MMC suggests potential therapeutic applications:
- Antidepressant Effects : Preliminary studies indicate that compounds like 3-MMC may influence serotonin pathways, potentially offering antidepressant effects .
- Anxiolytic Properties : The compound has demonstrated promise in reducing anxiety-like behaviors in preclinical models .
Safety and Toxicity
The safety profile of 3-MMC remains a subject of ongoing research. Reports indicate several cases of acute intoxication associated with its use, highlighting the importance of understanding its toxicological effects. Clinical observations have noted symptoms such as tachycardia, agitation, and hypertension in users, which are consistent with sympathomimetic toxicity .
Case Study Overview
A review of clinical cases involving 3-MMC revealed various adverse effects and instances of misuse:
- Adverse Reactions : Reports from the European Monitoring Centre for Drugs and Drug Addiction documented multiple cases of acute poisoning related to 3-MMC use. Symptoms included severe agitation and cardiovascular complications .
- Recreational Use : The compound has been linked to recreational use in "chemsex" contexts, where users combine it with other substances, leading to increased risks of toxicity and dependence .
Summary Table of Applications
Application Area | Description |
---|---|
Stimulant Effects | Acts as a reuptake inhibitor for dopamine, norepinephrine, and serotonin |
Neuropharmacology | Induces locomotor activity; useful for studying CNS stimulant effects |
Potential Therapeutics | Possible antidepressant and anxiolytic properties |
Safety Concerns | Associated with acute toxicity; symptoms include tachycardia and agitation |
Comparison with Similar Compounds
Similar Compounds
Methiopropamine: Structurally related and has similar stimulant properties.
4-Methylphenylpropan-1-amine: Another derivative with comparable chemical properties.
3-(2-Methylphenyl)propan-1-amine: The base compound without the hydrochloride group.
Uniqueness
3-(2-Methylphenyl)propan-1-amine hydrochloride is unique due to its specific structural modifications, which confer distinct pharmacological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications in research and industry.
Biological Activity
3-(2-Methylphenyl)propan-1-amine hydrochloride, also known as methcathinone, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and implications for therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 185.69 g/mol. The compound features a propan-1-amine backbone with a methyl-substituted phenyl group, which influences its biological activity.
The biological activity of this compound is primarily attributed to its interaction with monoamine transporters. It acts as a releasing agent for neurotransmitters such as dopamine, norepinephrine, and serotonin. This mechanism can lead to increased levels of these neurotransmitters in the synaptic cleft, contributing to its stimulant effects and potential therapeutic uses in treating mood disorders and attention deficit hyperactivity disorder (ADHD) .
Stimulant Effects
Research indicates that this compound exhibits significant stimulant properties. It has been shown to increase locomotor activity in animal models, suggesting its potential utility in managing conditions like ADHD .
Neuropharmacological Studies
In systematic studies involving various methcathinone analogs, this compound demonstrated varying potencies at dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. For instance, it was noted that compounds with substituents at the 2-position displayed enhanced potency at DAT compared to SERT .
Table 1: Potency of this compound at Monoamine Transporters
Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |
---|---|---|---|
3-(2-Methylphenyl)propan-1-amine HCl | 158 | 2000 | Not determined |
This table summarizes the potency of this compound as a reuptake inhibitor at various monoamine transporters. The values indicate that while it is effective at DAT, it shows less potency at NET and SERT.
Antimicrobial Activity
Recent studies have also explored the antimicrobial properties of related compounds. While specific data on this compound's antimicrobial activity is limited, structural analogs have shown promising results against various bacterial strains . This suggests potential for further exploration in this area.
Safety and Toxicology
Despite its potential therapeutic applications, safety profiles for this compound remain a concern. Reports indicate that misuse can lead to adverse effects including cardiovascular complications and neurotoxicity. Thus, understanding the pharmacokinetics and long-term effects through comprehensive studies is crucial .
Properties
IUPAC Name |
3-(2-methylphenyl)propan-1-amine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-9-5-2-3-6-10(9)7-4-8-11;/h2-3,5-6H,4,7-8,11H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRIIAJLNMTPLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCCN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104175-61-3 | |
Record name | 3-(2-methylphenyl)propan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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